Methyl 2-[(propan-2-yl)amino]heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(propan-2-yl)amino]heptanoate: is an organic compound that belongs to the class of esters It is characterized by its unique structure, which includes a heptanoate backbone with a methyl ester group and an isopropylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(propan-2-yl)amino]heptanoate typically involves the esterification of heptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting methyl heptanoate is then reacted with isopropylamine under controlled conditions to introduce the isopropylamino group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts has also been explored to enhance the selectivity and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(propan-2-yl)amino]heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Heptanoic acid or corresponding ketones.
Reduction: Methyl 2-[(propan-2-yl)amino]heptanol.
Substitution: Various substituted derivatives depending on the halogenating agent used.
Scientific Research Applications
Methyl 2-[(propan-2-yl)amino]heptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of Methyl 2-[(propan-2-yl)amino]heptanoate involves its interaction with molecular targets such as enzymes and receptors. The isopropylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis to release active metabolites that further interact with biological pathways .
Comparison with Similar Compounds
Aminomethyl propanol: An alkanolamine with similar structural features but different functional groups.
Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate: Another ester with an amino group and a different aromatic substituent.
Uniqueness: Methyl 2-[(propan-2-yl)amino]heptanoate is unique due to its specific combination of a heptanoate backbone, methyl ester group, and isopropylamino substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
919789-50-7 |
---|---|
Molecular Formula |
C11H23NO2 |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
methyl 2-(propan-2-ylamino)heptanoate |
InChI |
InChI=1S/C11H23NO2/c1-5-6-7-8-10(11(13)14-4)12-9(2)3/h9-10,12H,5-8H2,1-4H3 |
InChI Key |
WKRFEJVUVOOPHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)OC)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.